molecular formula C6H12FNO B11765542 2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol

2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol

Cat. No.: B11765542
M. Wt: 133.16 g/mol
InChI Key: CROKWOXDQWOKCV-UHFFFAOYSA-N
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Description

2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol (CAS 1240710-87-5) is a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate or building block for the development of novel therapeutic agents. Its structure, featuring both a fluorinated heterocycle and an ethanol moiety, is commonly utilized to optimize the properties of lead molecules. Recent research highlights the application of similar fluoropyrrolidine scaffolds in the discovery of highly selective dopamine D3 receptor antagonists . These antagonists are investigated for their potential in treating neuropsychiatric disorders, including substance use disorder, by acting as positive allosteric modulator (PAM)-antagonists—a mechanism that may offer unique therapeutic advantages . Furthermore, such fluorinated fragments are employed to enhance key drug characteristics, such as metabolic stability, in research targeting conditions like pulmonary fibrosis . The incorporation of fluorine and specific ring systems is a established strategy in medicinal chemistry to improve a compound's binding affinity, selectivity, and pharmacokinetic profile. This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoropyrrolidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROKWOXDQWOKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure, Stereochemistry, and Conformational Analysis of 2 3 Fluoropyrrolidin 1 Yl Ethan 1 Ol

Influence of Fluorine on Pyrrolidine (B122466) Ring Conformation

The presence of fluorine profoundly impacts the stereochemical behavior and, consequently, the molecular properties of the pyrrolidine ring. nih.govbeilstein-journals.org Selective fluorination is a known strategy to induce significant conformational changes that can alter the structure of molecules. beilstein-journals.orgresearchgate.net

Stereoelectronic effects are crucial in determining the preferred conformation of the fluorinated pyrrolidine ring. wikipedia.org The gauche effect, in particular, plays a significant role in fluorinated N-heterocycles. beilstein-journals.org This effect describes the tendency of a molecule to adopt a conformation where the fluorine atom and an adjacent electronegative group, such as the nitrogen in the pyrrolidine ring, are positioned gauche (at a 60° dihedral angle) to each other. acs.org This preference is often attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF electron delocalization. beilstein-journals.orgresearchgate.net In the context of the 3-fluoropyrrolidin-1-yl moiety, the gauche effect between the fluorine atom and the ring nitrogen helps stabilize specific ring puckers. acs.orgnih.gov Studies on 3-fluoropyrrolidines have demonstrated the influence of the gauche effect in stabilizing Cγ-exo conformations. nih.gov

While the anomeric effect, typically involving n→σ* electron delocalization, is particularly significant in modulating the energetics of α-fluoro isomers (fluorine at C-2), its principles are relevant to understanding the electronic environment of the fluorinated ring. nih.govresearchgate.net In related difluorinated pyrrolidines, a generalized anomeric effect (nN→σ*CF) has been shown to impart a strong conformational bias, sometimes overshadowing the fluorine gauche effect. nih.govbeilstein-journals.orgresearchgate.net

When the nitrogen atom of the pyrrolidine ring is protonated, forming a pyrrolidinium cation, a strong conformational preference is observed. beilstein-journals.org This is highly relevant for 2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol under physiological or acidic conditions. Protonation of 3-fluoropyrrolidine (B48656) results in a highly favored conformation where the fluorine and the cationic nitrogen group are cis to each other. nih.govbeilstein-journals.org This preference is attributed to a powerful electrostatic gauche effect, where an attractive C-Fδ-…N+-H charge-dipole interaction reinforces the hyperconjugative gauche effect. beilstein-journals.orgresearchgate.net This interaction can be so significant that the 3-fluoropyrrolidinium cation may adopt only a single conformation, with the C-F bond in a pseudo-axial orientation, as revealed by quantum-chemical calculations and infrared spectroscopy. researchgate.netresearchgate.net This robust interaction can induce a more pronounced ring puckering compared to the neutral 3-fluoropyrrolidine. researchgate.net

InteractionDescriptionConsequence
Gauche Effect Preference for a gauche arrangement between the vicinal F and N atoms.Stabilizes specific ring pucker conformations (e.g., Cγ-exo). acs.orgnih.gov
Hyperconjugation Electron delocalization from a filled bonding orbital (e.g., σCH) to an empty antibonding orbital (e.g., σ*CF).Contributes to the stability of the gauche conformation. beilstein-journals.orgresearchgate.net
Charge-Dipole Interaction Electrostatic attraction between the partially negative fluorine (Fδ-) and the positively charged nitrogen (N+) in the protonated form.Strongly favors a cis arrangement, leading to a significant conformational bias and a single preferred conformation. beilstein-journals.orgresearchgate.net

Stereochemical Aspects of the 3-Fluoropyrrolidin-1-yl Moiety

The stereochemistry at the C-3 position is a critical feature of the molecule, leading to the existence of enantiomers and influencing the geometry of any substituted derivatives.

The C-3 carbon of the 3-fluoropyrrolidin-1-yl moiety is a stereocenter, meaning that this compound exists as a pair of enantiomers: (R)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol and (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol. These enantiomers are non-superimposable mirror images of each other. The precursors, (R)- and (S)-3-fluoropyrrolidine, are configurationally stable and commercially available, typically as their hydrochloride salts. sigmaaldrich.comsigmaaldrich.com The specific rotation values confirm their distinct chiral nature. The configurational stability is robust, and interconversion does not occur under normal conditions. This chirality is a key feature, as enantiomers can exhibit different biological activities and interactions.

Enantiomeric PrecursorCAS NumberOptical Rotation ([α]D)Melting Point (°C)
(S)-(+)-3-Fluoropyrrolidine hydrochloride136725-53-6+8° (c=1% in methanol) sigmaaldrich.comsigmaaldrich.com183-187 sigmaaldrich.comsigmaaldrich.com
(R)-(-)-3-Fluoropyrrolidine hydrochloride136725-55-8-8.0° (c=4 in methanol) sigmaaldrich.comsigmaaldrich.com179-186 sigmaaldrich.comsigmaaldrich.com

While this compound itself only has one stereocenter, the principles of diastereoisomerism are critical when considering related, more complex derivatives. If an additional substituent were introduced on the pyrrolidine ring or the ethan-1-ol side chain, a second stereocenter would be created, leading to the formation of diastereomers. For instance, in the extensively studied fluoroprolines (2-carboxy-fluoropyrrolidines), the relative stereochemistry between the fluorine at C-3 or C-4 and the carboxyl group at C-2 defines the diastereomeric form (e.g., cis vs. trans). beilstein-journals.org These diastereomers exhibit distinct conformational preferences and biological effects due to the different spatial arrangements of the substituents. beilstein-journals.orgnih.gov The conformational biases induced by fluorine can either reinforce or counteract the effects of other substituents, making diastereomeric control a key aspect in the design of substituted fluoropyrrolidine derivatives. beilstein-journals.org

Computational Chemistry Approaches to Structural Elucidation

Computational chemistry is an indispensable tool for understanding the nuanced structural and conformational landscape of fluorinated pyrrolidines. Quantum-chemical calculations, particularly using Density Functional Theory (DFT) and coupled-cluster methods like CCSD (Coupled Cluster with Single and Double excitations), have been employed to investigate these systems. nih.govbeilstein-journals.org

Benchmark studies comparing various DFT methods (such as B3LYP-D3BJ and ωB97XD) and basis sets (like 6-311++G**) against higher-level CCSD calculations and crystallographic data have been performed to ensure accuracy. nih.gov These computational approaches allow for:

Conformational Analysis: Predicting the relative energies and populations of different ring puckers (conformers) in both gas phase and solution. beilstein-journals.org For 3-fluoropyrrolidine, calculations have identified multiple stable conformers with small energy differences. nih.govbeilstein-journals.org

Geometric Parameter Determination: Calculating bond lengths, bond angles, and dihedral angles with high precision. nih.gov

Elucidation of Stereoelectronic Effects: Using tools like Natural Bond Orbital (NBO) analysis to quantify the stabilizing energies of hyperconjugative interactions that underpin effects like the gauche and anomeric effects. researchgate.net

NMR Parameter Prediction: Calculating NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra for structural confirmation. nih.gov

These theoretical studies provide deep insights into the factors governing the conformational preferences, such as the dominance of the C-F…N+ interaction in the protonated cation, which might not be easily isolated through experimental means alone. researchgate.net

Quantum Chemical Calculations for Geometry Optimization and Energy Profiles (e.g., DFT, B3LYP-GD3BJ)

Currently, there are no published studies that specifically report the use of Density Functional Theory (DFT) with functionals such as B3LYP-GD3BJ to perform geometry optimization and determine the energy profiles of the various conformers of this compound. Such calculations would be instrumental in understanding the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Furthermore, the energy profiles would reveal the relative stabilities of different stereoisomers and conformers, which are influenced by the presence and orientation of the fluorine atom on the pyrrolidine ring and the ethanol (B145695) substituent.

A hypothetical data table for such an analysis would typically include:

Parameter Calculated Value
Optimized Energy (Hartree)Data not available
Key Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available
Key Dihedral Angles (°)Data not available
Relative Energy (kcal/mol)Data not available

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

A representative data table from an NBO analysis would likely contain:

Interaction Donor NBO Acceptor NBO E(2) (kcal/mol)
Hypothetical Interaction 1Data not availableData not availableData not available
Hypothetical Interaction 2Data not availableData not availableData not available

Mechanistic Insights from Computational Studies

Computational studies are crucial for elucidating reaction mechanisms at a molecular level. For this compound, such studies could explore its potential reactivity, reaction pathways in which it might participate, and the transition states involved. This could be particularly relevant if the compound is an intermediate in a synthetic route or has potential biological activity. At present, there are no computational studies in the literature that provide mechanistic insights specifically involving this compound.

Reactivity and Chemical Transformations of 2 3 Fluoropyrrolidin 1 Yl Ethan 1 Ol

Reactivity of the Fluoroalcohol Functionality

The ethanol-1-ol portion of the molecule, characterized by the presence of a fluorine atom on the adjacent pyrrolidine (B122466) ring, exhibits properties typical of fluoroalcohols. These properties significantly influence its role in chemical reactions.

Role as a Hydrogen Bond Donor and Promoter of Organic Reactions

Fluoroalcohols are recognized for their strong hydrogen bond donating capabilities, a property that is enhanced by the electron-withdrawing nature of the fluorine atom. This heightened acidity of the hydroxyl proton in 2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol allows it to form strong hydrogen bonds with various Lewis basic sites in other molecules. This interaction can activate substrates and intermediates, thereby promoting a range of organic reactions.

For instance, fluoroalcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to facilitate nucleophilic substitution reactions, annulations, and electrophilic additions. bohrium.com The hydrogen bonding network created by the fluoroalcohol can stabilize transition states and cationic intermediates, leading to accelerated reaction rates and, in some cases, altered selectivity. It is plausible that this compound can similarly act as a promoter for reactions that benefit from strong hydrogen bond donation.

Utility as a Solvent or Co-solvent in Reaction Media

The unique properties of fluoroalcohols, including their strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity, make them valuable solvents or co-solvents for a variety of chemical transformations. bohrium.comresearchgate.net Their ability to dissolve both polar and nonpolar substances, coupled with their capacity to stabilize charged intermediates, allows them to facilitate reactions that are sluggish in conventional solvents. nih.gov

While specific studies employing this compound as a solvent are not extensively documented, its structural similarity to other functionalized fluoroalcohols suggests its potential in this capacity. For example, HFIP has been successfully used in C-H activation reactions, highlighting the advantageous role of such solvents in modern organic synthesis. researchgate.net The presence of the pyrrolidine ring in this compound could offer additional interesting solvent properties, potentially influencing reaction outcomes through specific interactions.

Common Alcohol Group Transformations (e.g., Oxidation, Esterification, Ether Formation)

The hydroxyl group of this compound is susceptible to the typical transformations of primary alcohols, including oxidation, esterification, and ether formation.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent will determine the extent of oxidation. Mild oxidizing agents, such as those used in the Swern or Dess-Martin periodinane (DMP) oxidations, are expected to yield the aldehyde, 2-(3-fluoropyrrolidin-1-yl)acetaldehyde. oakwoodchemical.comresearchgate.netmdpi.comresearchgate.netmdpi.com Stronger oxidizing agents would likely lead to the formation of the carboxylic acid, 2-(3-fluoropyrrolidin-1-yl)acetic acid. The presence of the tertiary amine in the molecule needs to be considered, as some oxidizing conditions could potentially affect this functional group.

Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. medchemexpress.commasterorganicchemistry.commasterorganicchemistry.com Alternatively, milder methods like the Steglich esterification, which uses a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), can be employed, particularly if the substrates are sensitive to acidic conditions. researchgate.netwikipedia.orgacs.orgacs.org

Ether Formation: The formation of an ether from the alcohol functionality can be achieved through reactions like the Williamson ether synthesis. nih.govorganic-chemistry.orgbldpharm.comtamu.edumasterorganicchemistry.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Given that the molecule contains a tertiary amine, care must be taken to avoid quaternization of the nitrogen under certain conditions. masterorganicchemistry.com

Reactivity of the Fluorinated Pyrrolidine Amine

The presence of a fluorine atom on the pyrrolidine ring significantly influences the electronic properties and reactivity of the tertiary amine nitrogen.

Modulation of Nitrogen Basicity by Fluorine Substitution

The introduction of an electronegative fluorine atom at the 3-position of the pyrrolidine ring has a notable effect on the basicity of the tertiary amine nitrogen. The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom. This decrease in electron density makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower basicity compared to its non-fluorinated analog, 2-(pyrrolidin-1-yl)ethan-1-ol.

While the specific pKa of the conjugate acid of this compound has not been reported, studies on similar fluorinated pyrrolidines demonstrate this trend. For instance, the pKaH of 2-(trifluoromethyl)pyrrolidine in acetonitrile is significantly lower than that of typical pyrrolidines, indicating reduced basicity. acs.orgnih.gov It is therefore expected that this compound is a weaker base than its non-fluorinated counterpart.

CompoundPredicted Relative Basicity
2-(Pyrrolidin-1-yl)ethan-1-olHigher
This compoundLower

Nucleophilic Reactivity of the Tertiary Amine Nitrogen

The nucleophilicity of the tertiary amine nitrogen in this compound is also influenced by the presence of the fluorine atom. Generally, a decrease in basicity correlates with a decrease in nucleophilicity. The electron-withdrawing effect of the fluorine atom reduces the ability of the nitrogen's lone pair to attack an electrophilic center.

Consequently, the tertiary amine in this compound is expected to be less nucleophilic than the amine in 2-(pyrrolidin-1-yl)ethan-1-ol. This has implications for reactions where the amine acts as a nucleophile, such as in alkylation or acylation reactions. While the nitrogen can still participate in such reactions, it would likely require more forcing conditions or more reactive electrophiles compared to its non-fluorinated analog. It is important to note that nucleophilicity is not solely dependent on basicity and can be influenced by other factors such as sterics and the nature of the electrophile and solvent. acs.org

CompoundPredicted Relative Nucleophilicity
2-(Pyrrolidin-1-yl)ethan-1-olHigher
This compoundLower

Ring-Opening and Rearrangement Studies on Pyrrolidine Analogues

While specific ring-opening studies on this compound are not extensively documented, research on analogous strained ring systems provides insight into potential reactive pathways. For instance, 2,3-methanopyrrolidines, which contain a fused cyclopropane ring, are known to undergo interesting ring-opening reactions due to their inherent internal strain, making them valuable precursors for more complex nitrogen-containing heterocycles chim.it. These transformations can be initiated through various means, including protonation to generate an iminium intermediate, isomerization to an enamine, or single-electron oxidation chim.it.

Similarly, studies on highly fluorinated cyclopropanes demonstrate that these strained rings can be opened by halogens at elevated temperatures to yield 1,3-dihalopolyfluoropropanes nih.gov. The regioselectivity of this ring-opening can be influenced by the substitution pattern on the cyclopropane ring nih.gov. Although the pyrrolidine ring in this compound is not as strained as a cyclopropane ring, these examples with analogues suggest that under forcing conditions or with specific reagents, transformations involving the cleavage of the pyrrolidine ring could be explored. Furthermore, photochemical rearrangements have been observed in related polycyclic systems, indicating that light-initiated transformations could lead to skeletal reorganization researchgate.net.

Transformations Involving the Carbon-Fluorine Bond

Stability and Selective Cleavage of the C–F Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol wikipedia.org. This exceptional strength is due to the significant electronegativity difference between carbon (2.5) and fluorine (4.0), which results in a highly polarized and short bond with substantial ionic character wikipedia.orgalfa-chemistry.com. This inherent stability makes the C-F bond resistant to many chemical transformations, including oxidation, hydrolysis, and thermal degradation alfa-chemistry.com.

BondBond Dissociation Energy (kcal/mol) in CH₃-X
C-F115
C-H104.9
C-Cl83.7
C-Br72.1
C-I57.6
(Data sourced from reference wikipedia.org)

Despite its robustness, the selective cleavage of the C-F bond is achievable under specific conditions and is a significant area of research for its applications in synthesis and the remediation of fluorinated compounds wikipedia.org. Transition metal complexes, particularly those involving nickel, platinum, rhodium, and niobium, have been shown to mediate C-F bond activation and cleavage researchgate.netnih.gov. These reactions often proceed via mechanisms like oxidative addition nih.gov. In some cases, the phosphine ligands on the metal center are not merely spectators but are intimately involved as fluorine acceptors researchgate.netnih.gov. Additionally, certain metalloenzymes, such as cytochrome P450 and various nonheme oxygenases, are capable of catalyzing the cleavage of the C-F bond in fluorinated substrates nih.gov. While the C-F bond in this compound is generally stable, these specialized catalytic methods—both metallic and enzymatic—represent potential pathways for its selective transformation.

Fluorine as a Stereochemical and Electronic Modulator in Reactivity

The presence of a fluorine atom on the pyrrolidine ring significantly influences the molecule's properties and reactivity through powerful stereoelectronic effects beilstein-journals.orgnih.govresearchgate.net. Fluorine's high electronegativity creates a strong dipole and can lead to profound changes in the conformational preferences of the pyrrolidine ring beilstein-journals.orgnih.govbeilstein-journals.org.

Key stereoelectronic interactions modulated by the fluorine substituent include:

Anomeric Effect : A generalized anomeric effect, resulting from the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the C-F bond (σCF), can impart a strong conformational bias beilstein-journals.orgresearchgate.net. This nN→σCF interaction is crucial in modulating the energetics of fluorinated pyrrolidine isomers beilstein-journals.orgnih.gov.

Gauche Effect : The fluorine gauche effect, which typically favors a conformation where fluorine is gauche to an adjacent electron-withdrawing group, also plays a role. This is often attributed to stabilizing hyperconjugative interactions such as σCH→σ*CF nih.gov. However, in some fluorinated heterocycles, this effect can be secondary to more dominant steric and electrostatic interactions beilstein-journals.orgresearchgate.net.

These effects mean that selective fluorination can be used to control the three-dimensional shape of the pyrrolidine ring, which in turn impacts its biological interactions and chemical reactivity beilstein-journals.orgnih.gov. The fluorine atom acts as a bioisostere for a hydroxyl group or even a hydrogen atom, but with distinct electronic properties that can alter pKa, metabolic stability, and binding affinity to biological targets researchgate.net. Therefore, the fluorine in this compound is not merely a substituent but a critical control element for the molecule's stereochemical and electronic behavior beilstein-journals.orgnih.govresearchgate.net.

Regioselective and Stereoselective Transformations of the Compound

The structural features of this compound, including the chiral center at the fluorine-bearing carbon and the nucleophilic nitrogen, allow for a high degree of control in chemical transformations. The synthesis of complex pyrrolidine derivatives often relies on highly regioselective and stereoselective reactions.

One of the most powerful methods for constructing substituted pyrrolidine rings is the [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction involving azomethine ylides ua.esnih.govresearchgate.net. These reactions are known to proceed with high levels of regio- and stereocontrol, allowing for the creation of multiple new stereocenters in a single step ua.es. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been developed to produce novel chiral fluorinated pyrrolidines with excellent diastereoselectivity and enantioselectivity nih.govrsc.org. The regioselectivity of these cycloadditions—that is, the specific orientation in which the dipole and dipolarophile combine—can be controlled by the electronic properties of the reactants researchgate.netmdpi.comresearchgate.net.

Furthermore, the existing stereocenter in a chiral starting material can direct the stereochemical outcome of subsequent reactions. For example, the heterogeneous catalytic hydrogenation of substituted pyrrole systems can proceed with excellent diastereoselectivity, where an initial reduction creates a stereocenter that directs the subsequent hydrogenation steps nih.gov. For this compound, the fluorine atom and the alcohol side chain can act as directing groups, influencing the approach of reagents to achieve high regioselectivity and stereoselectivity in reactions such as alkylations, additions, and further functionalizations of the pyrrolidine ring.

Advanced Spectroscopic and Analytical Characterization of 2 3 Fluoropyrrolidin 1 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol, a combination of 1D and 2D NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy is the first step in structural analysis, revealing the number of distinct proton environments and their neighboring nuclei through chemical shifts (δ) and spin-spin coupling constants (J). The electron-withdrawing fluorine atom on the pyrrolidine (B122466) ring is expected to significantly deshield nearby protons, shifting their signals downfield.

The ¹H NMR spectrum would display distinct signals for the protons on the pyrrolidine ring and the N-ethanol side chain. The proton on the fluorine-bearing carbon (H3) is expected to be the most downfield of the ring protons and will appear as a complex multiplet due to coupling with the fluorine atom (large geminal ²JHF coupling) and adjacent protons. Protons on carbons adjacent to the nitrogen (H2, H5, and H6) will also be shifted downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H2a, H2b 2.8 - 3.2 m -
H3 5.1 - 5.3 dtm ²JHF ≈ 50, ³JHH
H4a, H4b 2.0 - 2.4 m -
H5a, H5b 2.7 - 3.1 m -
H6a, H6b 2.6 - 2.8 t ³JHH ≈ 6
H7a, H7b 3.5 - 3.7 t ³JHH ≈ 6

Note: dtm denotes a doublet of triplets of multiplets. br s denotes a broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In the proton-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shift of each carbon is highly dependent on its electronic environment.

The carbon directly attached to the fluorine atom (C3) will exhibit a large one-bond C-F coupling constant (¹JCF) and its signal will be shifted significantly downfield. Carbons adjacent to the nitrogen (C2, C5, and C6) will also appear in the 40-60 ppm range, typical for amines. oregonstate.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C2 55 - 58 ²JCF ≈ 20
C3 90 - 94 ¹JCF ≈ 170
C4 33 - 36 ²JCF ≈ 20
C5 53 - 56 ³JCF ≈ 5
C6 58 - 61 -

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. wikipedia.org It offers a wide chemical shift range, minimizing signal overlap and making it an excellent probe for analyzing fluorinated compounds. thermofisher.com

The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift would be indicative of a secondary alkyl fluoride (B91410) environment, typically appearing in the range of -170 to -190 ppm relative to CFCl₃. ucsb.edu This signal would be split into a complex multiplet due to coupling with protons on C3 (geminal ²JFH) and protons on the adjacent C2 and C4 carbons (vicinal ³JFH). This coupling pattern provides direct evidence for the fluorine's position within the pyrrolidine ring. wikipedia.org

Due to its high sensitivity and the typically clean baseline (as few other compounds contain fluorine), ¹⁹F NMR is an excellent tool for quantitative analysis (qNMR). The purity of a sample can be determined by integrating the ¹⁹F signal against that of a known amount of an internal standard.

Furthermore, ¹⁹F NMR is a powerful method for determining enantiomeric excess (ee). Since enantiomers are chemically identical in an achiral environment, they produce a single signal in the ¹⁹F NMR spectrum. However, in the presence of a chiral resolving agent, diastereomeric complexes are formed, which are chemically distinct and will exhibit separate ¹⁹F signals. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the enantiomeric excess.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum would confirm the connectivity within the ethanol (B145695) side chain (H6 to H7) and throughout the pyrrolidine ring (e.g., H2 to H3, H3 to H4, H4 to H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It allows for the definitive assignment of each carbon atom that bears protons by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular fragments and confirming the connection between the ethanol side chain and the pyrrolidine ring. For instance, a key HMBC correlation would be observed between the protons on C6 of the side chain and carbons C2 and C5 of the pyrrolidine ring, confirming the N-substitution site.

Table 3: Key Predicted 2D NMR Correlations for Structural Assignment

Experiment Key Correlations Information Gained
COSY H6 ↔ H7 Confirms ethanol side chain connectivity.
H2 ↔ H3 ↔ H4 ↔ H5 Confirms pyrrolidine ring proton network.
HSQC H2 ↔ C2; H3 ↔ C3; etc. Assigns all protonated carbons.
HMBC H6 ↔ C2, C5 Confirms attachment of the ethanol group to the nitrogen.
H7 ↔ C6 Confirms ethanol side chain structure.

Through the systematic application of these advanced spectroscopic techniques, a complete and unambiguous characterization of the molecular structure of this compound can be achieved.

19F NMR for Fluorine Analysis and Chiral Differentiation

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. For this compound, various MS techniques provide complementary information, from exact mass determination to detailed structural confirmation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This high mass accuracy allows for the confident assignment of a unique molecular formula from a list of possibilities.

For this compound (Molecular Formula: C₆H₁₂FNO), the theoretical exact mass of its protonated molecule, [M+H]⁺, can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow mass tolerance (typically <5 ppm) serves as strong evidence for the compound's elemental composition.

Table 1: HRMS Data for the Protonated Molecule of this compound An interactive data table. Click on headers to sort.

Species Molecular Formula Theoretical m/z

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. uliege.be In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. dss.go.thnih.gov

For this compound, which contains a basic tertiary amine and a polar hydroxyl group, positive-ion ESI-MS is highly effective. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Depending on the solvent system and the presence of salts, other species such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be observed. The detection of these ions provides a clear indication of the compound's molecular weight. researchgate.net

Table 2: Expected Molecular Ions and Adducts in ESI-MS An interactive data table. Click on headers to sort.

Ion Species Formula Expected Nominal m/z
Protonated Molecule [M+H]⁺ C₆H₁₃FNO⁺ 134.2
Sodium Adduct [M+Na]⁺ C₆H₁₂FNONa⁺ 156.2

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing its fragmentation patterns. wvu.edu In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID). The resulting product ions are mass-analyzed, generating a fragmentation spectrum that provides a structural fingerprint of the molecule. nih.govwvu.edu

The fragmentation of protonated this compound is expected to occur along predictable pathways based on its functional groups. Key fragmentation routes would likely include the neutral loss of water (H₂O) from the ethanol moiety, cleavage of the C-C bond in the ethanol side chain, and fragmentation of the pyrrolidine ring. wvu.edu These characteristic fragmentation patterns help to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 134.1) An interactive data table. Click on headers to sort.

Product Ion m/z Proposed Neutral Loss Formula of Loss
116.1 H₂O H₂O
103.1 CH₂OH CH₄O
88.1 C₂H₄O C₂H₄O

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. americanpharmaceuticalreview.com Both techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. americanpharmaceuticalreview.comscirp.org

The structure of this compound contains several key functional groups whose characteristic vibrations can be identified:

O-H stretch: A broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, is characteristic of the alcohol's hydroxyl group.

C-H stretch: Sharp bands in the 2850-3000 cm⁻¹ region correspond to the stretching of aliphatic C-H bonds in the pyrrolidine ring and ethanol chain.

C-O stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹, is indicative of the C-O single bond in the primary alcohol.

C-N stretch: The stretching vibration of the tertiary amine's C-N bond typically appears in the 1000-1200 cm⁻¹ range.

C-F stretch: A strong absorption in the IR spectrum, generally found between 1000 and 1100 cm⁻¹, can be attributed to the C-F bond. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound An interactive data table. Click on headers to sort.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch Alcohol 3200 - 3600 Strong, Broad Weak
C-H Stretch Aliphatic 2850 - 3000 Medium-Strong Strong
C-O Stretch Primary Alcohol 1050 - 1150 Strong Medium
C-N Stretch Tertiary Amine 1000 - 1200 Medium Medium

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry. units.it

The compound this compound is chiral due to the stereocenter at the C3 position of the pyrrolidine ring. If a single enantiomer can be crystallized, X-ray crystallography can be used to determine its absolute configuration (R or S). nih.gov The analysis would also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. While experimental data for this specific compound is not publicly available, a crystallographic analysis would yield the parameters outlined in the table below.

Table 5: Hypothetical Crystallographic Data for this compound An interactive data table. Click on headers to sort.

Parameter Description Expected Information
Crystal System The geometry of the unit cell. e.g., Monoclinic, Orthorhombic
Space Group The symmetry elements within the crystal. e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Precise dimensions of the unit cell.
Bond Lengths e.g., C-F, C-O, C-N Accurate distances between bonded atoms (in Å).
Bond Angles e.g., C-C-O, C-N-C Angles between adjacent bonds (in °).
Torsional Angles Dihedral angles defining molecular conformation. Information on ring pucker and side-chain orientation.

Applications in Advanced Organic Synthesis and Functional Molecule Design

Role as Chiral Building Blocks in Complex Organic Synthesis

Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its efficacy and safety. nih.govresearchgate.net 2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol serves as an exemplary chiral intermediate, enabling the efficient construction of complex molecules with precise three-dimensional arrangements.

The strategic incorporation of fluorine into drug candidates is a widely used method to enhance metabolic stability, binding affinity, and lipophilicity. The compound this compound provides a direct and stereocontrolled route for introducing both a fluorine atom and a pyrrolidine (B122466) ring system. The pyrrolidine moiety is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov

The presence of a stereocenter at the C3 position of the pyrrolidine ring is of particular significance. By using an enantiomerically pure form of this compound, chemists can transfer that chirality into a larger, more complex molecule, avoiding the need for challenging chiral separations or asymmetric syntheses later in the synthetic sequence. nih.gov This approach is crucial for creating single-enantiomer drugs, which have grown in market prevalence due to their improved therapeutic profiles. nih.gov The functional ethanol (B145695) side chain offers a convenient handle for further chemical modification and integration into the target structure without disturbing the core chiral scaffold.

In recent years, drug discovery has seen a shift away from flat, aromatic (sp2-rich) molecules towards more three-dimensional, saturated (sp3-rich) structures. nih.govresearchgate.net Sp3-rich scaffolds often exhibit improved solubility, greater metabolic stability, and higher selectivity for their biological targets by providing more precise and complex interactions. cam.ac.uk

This compound is an ideal building block for constructing these desirable sp3-rich frameworks. Its non-planar, saturated pyrrolidine ring inherently increases the three-dimensionality of the final molecule. The incorporation of this building block allows for the creation of novel, complex, and diverse molecular shapes that can explore chemical space more effectively than traditional flat molecules. whiterose.ac.uk The presence of fluorine further enhances the physicochemical properties of these scaffolds, making them highly suitable for fragment-based drug discovery (FBDD) and the development of leads against challenging biological targets. nih.gov

Table 1: Impact of Sp3-Rich Fluorinated Scaffolds in Drug Discovery

Feature Description Advantage Provided by this compound
Increased Three-Dimensionality Molecules with a higher fraction of sp3-hybridized carbons (Fsp3) have more complex, non-planar shapes. nih.gov The saturated pyrrolidine ring introduces significant 3D character into target molecules.
Improved Physicochemical Properties Fluorine substitution can modulate properties like solubility, lipophilicity (logP), and metabolic stability. nih.gov The fluorine atom enhances metabolic stability and can fine-tune binding interactions.
Novel Chemical Space Moving beyond flat, aromatic systems allows for the exploration of new molecular structures and biological activities. researchgate.netcam.ac.uk Enables the synthesis of unique and diverse fluorinated heterocyclic compounds.

| Enhanced Target Binding | Complex 3D shapes can lead to more specific and higher-affinity interactions with protein binding sites. | The defined stereochemistry and shape of the building block allow for precise ligand-receptor complementarity. |

Contributions to Ligand Design for Catalysis

The development of novel ligands is central to advancing the field of catalysis, particularly in asymmetric synthesis where the ligand dictates the stereochemical outcome of a reaction. This compound provides a versatile scaffold for creating innovative chiral ligands.

The performance of a metal catalyst is heavily influenced by the electronic and steric properties of its coordinating ligands. nih.govresearchgate.net The introduction of fluorine, the most electronegative element, into a ligand's structure can significantly alter its electronic profile. By substituting hydrogen with fluorine, the electron-donating ability of the ligand can be precisely tuned, which in turn affects the reactivity and stability of the metal center. mdpi.comosti.gov

In a ligand derived from this compound, the fluorine atom can exert a strong inductive effect, withdrawing electron density from the coordinating atom (typically the nitrogen of the pyrrolidine or the oxygen of the alcohol). This modulation can be critical for optimizing the catalytic cycle of a reaction. Furthermore, the steric environment around the metal center is defined by the bulky pyrrolidine ring, which helps to control substrate approach and selectivity. nih.gov

Asymmetric catalysis relies on chiral ligands to transfer stereochemical information to the products of a reaction, enabling the synthesis of enantiomerically pure compounds. nih.gov The inherent chirality of this compound makes it an excellent precursor for the synthesis of chiral ligands.

The pyrrolidine nitrogen and the hydroxyl group of the ethanolamine (B43304) side chain can act as a bidentate N,O-ligand, capable of coordinating to a metal center to form a stable chelate ring. mdpi.comresearchgate.net When a single enantiomer of the building block is used, the resulting metal complex is also chiral, creating a well-defined asymmetric environment. Such ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, cycloadditions, and epoxidations, to produce valuable chiral products with high enantiomeric excess. nih.govmdpi.com

Table 2: Properties of this compound for Ligand Design

Property Origin Impact on Catalysis
Chirality Stereocenter at C3 of the pyrrolidine ring. Enables asymmetric induction, leading to the formation of single-enantiomer products. nih.gov
Electronic Tuning High electronegativity of the fluorine atom. Modulates the electron density at the metal center, influencing catalytic activity and selectivity. mdpi.com
Steric Hindrance The non-planar, five-membered pyrrolidine ring. Creates a defined steric environment that can control substrate binding and enhance stereoselectivity. nih.gov

| Chelating Ability | N,O-bidentate coordination from the pyrrolidine nitrogen and ethanol oxygen. | Forms stable, chiral metal complexes suitable for a range of catalytic reactions. mdpi.com |

Development of Chemical Probes and Diagnostic Tools (Focus on Chemical Aspects)

Beyond synthesis, fluorinated molecules are increasingly used as chemical probes and diagnostic tools, primarily due to the unique properties of the fluorine-19 (¹⁹F) isotope. ¹⁹F has a nuclear spin of ½, is 100% naturally abundant, and exhibits a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.

The compound this compound can be incorporated into larger molecules to serve as an NMR-active reporter group. In fragment-based drug discovery, libraries of small, fluorinated molecules are screened against a biological target using ¹⁹F NMR. nih.gov The fluorine signal provides a sensitive and unambiguous indicator of binding, as there is no background signal in biological systems. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information about the binding event and the nature of the binding pocket.

The ethanolamine side chain of this compound provides a straightforward point of attachment for linking this ¹⁹F-tag to other molecular fragments or potential drug candidates, facilitating the development of customized chemical probes for studying biological systems.

Precursors for Positron Emission Tomography (PET) Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biochemical processes in vivo. The choice of radionuclide is critical, and fluorine-18 (B77423) ([¹⁸F]) is one of the most commonly used positron-emitting isotopes for PET imaging studies due to its favorable decay characteristics.

While direct evidence of this compound being used as a precursor for a clinically approved PET imaging agent is not prevalent in the literature, its structural motifs are highly relevant. The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. The non-radioactive fluoro-compound, this compound, serves as a crucial reference standard and a scaffold for developing new ¹⁸F-labeled tracers. The presence of the fluoropyrrolidine ring is of significant interest in the design of novel central nervous system (CNS) PET tracers.

The development of new PET imaging agents is a complex process that involves the synthesis and evaluation of numerous precursor molecules. The properties of the final radiotracer, such as its biodistribution and target affinity, are heavily influenced by the structure of the precursor. The fluoropyrrolidine moiety in this compound can influence lipophilicity and metabolic stability, which are key parameters for successful brain imaging agents.

Design of Molecular Probes for Biomolecular Interactions (e.g., FDDNP Analogs)

One of the most significant applications of this compound is in the design of molecular probes for studying biomolecular interactions, particularly in the context of neurodegenerative diseases. A notable example is its use in the synthesis of analogs of FDDNP (2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile), a PET imaging agent developed for the in vivo detection of amyloid-beta plaques and neurofibrillary tangles, which are pathological hallmarks of Alzheimer's disease. researchgate.net

Researchers have synthesized a novel FDDNP analog, namely 1-[6-(3-fluoropyrrolidin-1-yl)-2-naphthyl]ethylidenemalononitrile, to investigate how structural modifications at the donor-side of the FDDNP molecule affect its binding to tau protein aggregates. nih.gov This research highlights the direct use of the 3-fluoropyrrolidine (B48656) moiety, for which this compound can be a precursor, in the rational design of new molecular probes with potentially improved properties for imaging neurodegenerative pathologies. nih.gov A synthetic procedure that can be directly applied to the preparation of the [¹⁸F]-radiolabeled version of this compound has also been reported. nih.gov

The rationale for creating such analogs is to fine-tune the pharmacokinetic and pharmacodynamic properties of the imaging agent. By replacing the fluoroethyl-methylamino group of FDDNP with a fluoropyrrolidinyl group, researchers aim to modulate properties such as blood-brain barrier penetration, binding affinity and selectivity for the target pathologies, and the clearance rate from non-target tissues.

Applications in Materials Science Research

The incorporation of fluorine into organic molecules can lead to materials with unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. While the primary research focus for this compound appears to be in the life sciences, its structure suggests potential, albeit less explored, applications in materials science.

Precursors for Fluorinated Polymers and Coatings

Fluorinated polymers are a class of high-performance materials with a wide range of applications, from non-stick coatings to chemically resistant linings. pageplace.de The synthesis of these polymers often involves the polymerization of fluorinated monomers. The hydroxyl group in this compound provides a reactive site that could potentially be used to incorporate this fluorinated building block into polymer chains, for example, through esterification or etherification reactions to form polyesters or polyethers.

However, there is limited specific information in the current scientific literature detailing the use of this compound as a monomer for the synthesis of fluorinated polymers and coatings. The complexity of its structure compared to common fluorinated monomers like tetrafluoroethylene (B6358150) may make it more suitable for specialty polymers where specific functionalities are required, rather than for bulk polymer production.

Design of Functional Fluorinated Molecules for Advanced Materials

The design of functional molecules is at the heart of advanced materials development. The unique combination of a hydrophilic alcohol group and a fluorinated heterocyclic ring in this compound could be exploited to create amphiphilic molecules. Such molecules could self-assemble into organized structures like micelles or monolayers, which are of interest for applications in areas such as drug delivery, sensing, and surface modification.

Furthermore, the pyrrolidine ring system is a common scaffold in functional organic materials, including ionic liquids and organic catalysts. The introduction of a fluorine atom can modify the electronic properties and stability of such systems. While the potential exists, the specific application of this compound in the design of functional fluorinated molecules for advanced materials is not yet a well-documented area of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed. Key steps include fluorination of pyrrolidine precursors followed by coupling with ethanol derivatives. Reaction parameters such as solvent choice (e.g., ethanol or DMSO), temperature control (reflux conditions), and catalysts (e.g., Pd-based catalysts for fluorination) are critical for optimizing yield and purity .
  • Data Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of fluorinating agents (e.g., Selectfluor) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the fluorine-proton coupling pattern and pyrrolidine ring conformation. IR spectroscopy identifies the hydroxyl stretch (~3200–3600 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular weight and isotopic patterns due to fluorine .
  • Advanced Tip : For stereochemical analysis, employ X-ray crystallography (using SHELX programs for refinement) to resolve fluoropyrrolidine ring geometry .

Q. How does the fluorine substituent on the pyrrolidine ring influence the compound’s physicochemical properties?

  • Methodology : Compare logP values (via octanol-water partitioning experiments) and pKa measurements (potentiometric titration) with non-fluorinated analogs. Fluorine’s electronegativity increases hydrophilicity and may alter hydrogen-bonding capacity .
  • Data Interpretation : Fluorine’s inductive effects can stabilize intermediates in synthetic pathways, as observed in analogous fluoropyrrolidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with targets like GPCRs or enzymes. Use DFT calculations (Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) influenced by the fluorine atom .
  • Validation : Cross-validate with experimental IC₅₀ values from receptor-binding assays. Resolve discrepancies using MD simulations (AMBER) to study ligand-receptor dynamics .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology : Investigate metabolic stability via hepatic microsome assays to identify degradation pathways. Use LC-MS/MS to track metabolites in plasma. Adjust dosing regimens or modify the pyrrolidine ring to enhance bioavailability .
  • Case Study : Analogous fluorinated ethanolamines show reduced activity in vivo due to rapid glucuronidation; consider prodrug strategies .

Q. How does the stereochemistry of the fluoropyrrolidine ring affect enantioselective interactions with biological targets?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and test using chiral HPLC . Compare activity in receptor-binding assays (e.g., radioligand displacement) .
  • Key Finding : For similar compounds, the (S)-enantiomer often exhibits higher affinity for neurotransmitter transporters .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodology : Use SHELXT for structure solution and SHELXL for refinement. Optimize crystallization conditions (e.g., slow evaporation in polar aprotic solvents). Fluorine’s small atomic radius may complicate density map interpretation; employ high-resolution synchrotron data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.